molecular formula C19H15ClF3NO7 B128664 Lactofen CAS No. 77501-63-4

Lactofen

Cat. No.: B128664
CAS No.: 77501-63-4
M. Wt: 461.8 g/mol
InChI Key: CONWAEURSVPLRM-UHFFFAOYSA-N
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Description

Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether selective herbicide and fungicide. It is used in postemergence applications to certain crops which are resistant to its action. The compound is applied as a foliar spray and is commonly used to control broadleaved weeds in soybeans, cereals, potatoes, and peanuts . This compound is available in solid form or as an emulsifiable concentrate under the trade name COBRA .

Mechanism of Action

Target of Action

Lactofen is a diphenyl ether postemergence herbicide . The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the porphyrin biosynthetic pathway, which is the last common step before the branching of the pathway for chlorophyll and heme synthesis .

Mode of Action

This compound acts by inhibiting Protox . This inhibition blocks the production of chlorophyll, leading to the formation of highly reactive molecules that destroy lipid membranes . The destruction of these membranes eventually leads to the death of the weed .

Biochemical Pathways

The inhibition of Protox by this compound affects the porphyrin biosynthetic pathway . This pathway is responsible for the production of chlorophyll and heme. When Protox is inhibited, it leads to the accumulation of protoporphyrin IX . This compound is thought to be translocated outside the organelle where it is oxidized by nonenzymatic reactions or by herbicide-insensitive oxidases mainly in the plasma membrane .

Pharmacokinetics

The metabolism of this compound has been studied in rat and loach liver microsomes . Both loach and rat liver microsomes have the ability to metabolize rac-Lactofen, with half-lives of 1.93 and 1.28 hours, respectively . Enantioselective metabolism behaviors were observed in loach and rat liver microsomes . R-Lactofen was preferentially metabolized in loach liver microsome, while S-Lactofen was preferentially metabolized in rat liver microsome .

Result of Action

The action of this compound results in the death of the weed . This is due to the destruction of lipid membranes caused by the highly reactive molecules formed as a result of the inhibition of Protox . In addition to this, this compound induces the expression of defense-related genes in soybean . It causes enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, soil salinity can affect the fate of this compound in soil . In a study, it was found that this compound concentration was greater in salinized soil than in control soil . The degradation of this compound and its metabolites was restrained by the application of salts and residues remained for a longer time in the salinized soil . This suggests that inappropriate management of soil and water resources that lead to increased salinity has the potential to enhance pesticide residues risk in soil .

Safety and Hazards

Lactofen is slightly to non-toxic to humans when ingested or inhaled . It can cause skin irritation including reddening, swelling, and possibly corrosive burns . It is a severe eye irritant and can cause permanent damage to eyes when there is sufficient exposure .

Relevant Papers

  • "Herbicidal activity and differential metabolism of this compound in rat and loach on an enantiomeric level" .
  • "Soil Amendment: A Technique for Soil Remediation of this compound" .
  • "Effects of Salinity on Herbicide this compound Residues in Soil" .

Chemical Reactions Analysis

Lactofen undergoes various chemical reactions, primarily involving oxidation and reduction. It acts by inhibiting protoporphyrinogen oxidase, which blocks the production of chlorophyll and forms highly reactive molecules that destroy lipid membranes, leading to weed death . The main metabolic pathways of this compound involve its conversion to desethyl this compound and acifluorfen . Common reagents used in these reactions include protoporphyrinogen oxidase inhibitors and various organic solvents.

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
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InChI

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3
Source PubChem
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InChI Key

CONWAEURSVPLRM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
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Molecular Formula

C19H15ClF3NO7
Record name LACTOFEN
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DSSTOX Substance ID

DTXSID7024160
Record name Lactofen
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Molecular Weight

461.8 g/mol
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Physical Description

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline]
Record name LACTOFEN
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Record name Lactofen
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Solubility

Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C
Record name LACTOFEN
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Density

1.391 at 25 °C
Record name LACTOFEN
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Vapor Pressure

0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C
Record name Lactofen
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Mechanism of Action

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent., A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters., Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR .
Record name LACTOFEN
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Color/Form

Dark brown to tan

CAS No.

77501-63-4
Record name LACTOFEN
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Record name Lactofen
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Record name Lactofen [ANSI]
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Record name Lactofen
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Record name LACTOFEN
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Melting Point

44-46 °C
Record name LACTOFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of lactofen in plants?

A1: this compound, a diphenyl ether herbicide, primarily targets the enzyme protoporphyrinogen oxidase (Protox). [, , , ] This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, essential pigments for plant photosynthesis and respiration.

Q2: How does this compound binding to Protox affect plants?

A2: By binding to Protox, this compound inhibits its activity, leading to the accumulation of protoporphyrinogen IX. [, , ] This accumulation, in turn, triggers the formation of singlet oxygen, a highly reactive oxygen species (ROS). [] The uncontrolled production of singlet oxygen causes oxidative damage to cell membranes, lipids, and other cellular components, ultimately leading to cell death. [, ]

Q3: What are the visible symptoms of this compound application on susceptible plants?

A3: this compound application causes rapid tissue damage in susceptible plants, characterized by symptoms like bronzing (necrotic patches), wilting, and ultimately, plant death. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H19ClF3NO5 and a molecular weight of 433.8 g/mol.

Q5: Does the effectiveness of this compound vary with soil properties?

A5: Yes, research indicates that soil pH and texture influence the enantioselective degradation of this compound. [] The (S)-(+)-enantiomer degrades faster, leading to residues enriched with the (R)-(-)-enantiomer. []

Q6: How does this compound behave in the environment after application?

A6: this compound undergoes biotransformation in the environment, primarily through microbial degradation. [] One identified pathway involves the cleavage of the ester bond in this compound's alkanoic side chain by bacterial esterases. []

Q7: Does this compound pose any environmental risks?

A7: While this compound is effective for weed control, research suggests potential ecotoxicological effects. [] Therefore, strategies to mitigate its negative impact on the environment, such as using cover crops to reduce runoff, are essential. []

Q8: What is the primary application of this compound?

A8: this compound is primarily used as a selective herbicide for controlling broadleaf weeds in various crops, including soybeans and peanuts. [, , , , , ]

Q9: Does the spray droplet size impact the efficacy of this compound?

A9: Studies indicate that spray droplet size does not significantly influence the efficacy of this compound on Palmer amaranth control. []

Q10: Does this compound application induce any phytotoxic effects on crops?

A10: this compound, while generally selective, can cause phytotoxic effects on certain crops depending on factors such as application rate, timing, and cultivar. [, , , , ] For instance, early vegetative stage application on soybean can cause injury, but the severity often diminishes with plant maturity. []

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